molecular formula C27H24N4S B4954029 3-(2,3-Diphenylquinoxalin-6-yl)-1,1-bis(prop-2-enyl)thiourea

3-(2,3-Diphenylquinoxalin-6-yl)-1,1-bis(prop-2-enyl)thiourea

Cat. No.: B4954029
M. Wt: 436.6 g/mol
InChI Key: PGPVNRYRWRGYOP-UHFFFAOYSA-N
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Description

3-(2,3-Diphenylquinoxalin-6-yl)-1,1-bis(prop-2-enyl)thiourea is a complex organic compound that belongs to the class of quinoxaline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,3-Diphenylquinoxalin-6-yl)-1,1-bis(prop-2-enyl)thiourea typically involves multi-step organic reactions. A common approach might include:

    Formation of the Quinoxaline Core: This can be achieved by the condensation of o-phenylenediamine with a diketone such as benzil.

    Introduction of the Diphenyl Groups: This step may involve the use of Grignard reagents or other organometallic compounds to introduce phenyl groups.

    Formation of the Thiourea Moiety: The final step could involve the reaction of the quinoxaline derivative with allyl isothiocyanate under controlled conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, solvents, and specific temperature and pressure conditions.

Chemical Reactions Analysis

Types of Reactions

3-(2,3-Diphenylquinoxalin-6-yl)-1,1-bis(prop-2-enyl)thiourea can undergo various chemical reactions, including:

    Oxidation: This reaction may involve the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction could yield amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, such as anticancer or antimicrobial activities.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-(2,3-Diphenylquinoxalin-6-yl)-1,1-bis(prop-2-enyl)thiourea involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects through:

    Inhibition of Enzymes: Binding to the active site of an enzyme and preventing its activity.

    Receptor Modulation: Interacting with cell surface receptors and altering signal transduction pathways.

    DNA Intercalation: Inserting itself between DNA base pairs and disrupting replication or transcription processes.

Comparison with Similar Compounds

Similar Compounds

    Quinoxaline Derivatives: Compounds with similar quinoxaline cores but different substituents.

    Thiourea Derivatives: Compounds with similar thiourea moieties but different aromatic groups.

Uniqueness

3-(2,3-Diphenylquinoxalin-6-yl)-1,1-bis(prop-2-enyl)thiourea is unique due to its specific combination of quinoxaline and thiourea functionalities, which may confer distinct biological and chemical properties compared to other similar compounds.

Conclusion

This compound is a complex and potentially valuable compound with diverse applications in scientific research and industry

Properties

IUPAC Name

3-(2,3-diphenylquinoxalin-6-yl)-1,1-bis(prop-2-enyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24N4S/c1-3-17-31(18-4-2)27(32)28-22-15-16-23-24(19-22)30-26(21-13-9-6-10-14-21)25(29-23)20-11-7-5-8-12-20/h3-16,19H,1-2,17-18H2,(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGPVNRYRWRGYOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN(CC=C)C(=S)NC1=CC2=C(C=C1)N=C(C(=N2)C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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